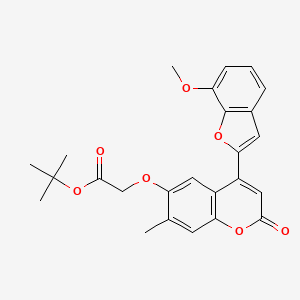

tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate” is a complex organic molecule that contains a coumarin and a benzofuran moiety . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . Benzofurans are also a class of heterocyclic compounds, consisting of a fused benzene and furan ring .

Molecular Structure Analysis

The molecular formula of the compound is C30H26O7 . It contains a coumarin and a benzofuran moiety, which are both heterocyclic compounds .Physical and Chemical Properties Analysis

The average mass of the compound is 498.523 Da and the monoisotopic mass is 498.167847 Da .Aplicaciones Científicas De Investigación

Room-Temperature Fujiwara-Moritani Reactions

The compound tert-butyl perbenzoate, related to the queried chemical structure, has been utilized as a substitute for benzoquinone in mild room-temperature Fujiwara-Moritani reactions. This application facilitates the coupling between acetanilides and butyl acrylate under homogeneous conditions, highlighting its utility in organic synthesis. Enhanced efficiency is achieved by incorporating Cu(OAc)2 as a cocatalyst, allowing for the activation of methyl methacrylate towards coupling under these conditions (Xinzhu Liu & K. K. Hii, 2011).

Synthesis of UV-absorbent Butyl Methoxy-dibenzoylmethane (Parsol 1789)

Another significant application involves the synthesis of butyl methoxy-dibenzoyl-methane (Parsol 1789) from acetic anhydride, methyl phenoxide, and methyl tert-butyl-benzene through a Friedel-Crafts Acylation followed by a Claisen condensation. This process yields UV-absorbent materials used in sunscreen formulations, demonstrating the compound's relevance in pharmaceutical and cosmetic industries (Li Feng-qiang, 2011).

Investigation of Electro-methoxylation Reactions

The electrochemical oxidation of related compounds like 4-tert-butylcatechol has been studied for its methoxylation reaction in methanol. This research provides insights into the electrochemical behavior of tert-butylcatechol derivatives, revealing their potential in electro-organic synthesis and the development of novel organic electrochemical processes (D. Nematollahi & S. M. Golabi, 2000).

Advanced Organic Synthesis Techniques

In-depth studies on the interaction of homophthalic anhydride with tert-butyl (triphenylphosphoranylidene)acetate showcase the compound's utility in synthesizing complex organic molecules. This research delves into the reactivity and potential of tert-butyl derivatives in creating novel organic frameworks, contributing to the field of synthetic organic chemistry (O. Shablykin et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O7/c1-14-9-20-16(11-19(14)29-13-23(27)32-25(2,3)4)17(12-22(26)30-20)21-10-15-7-6-8-18(28-5)24(15)31-21/h6-12H,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPWMZUOFLEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)

![3,4-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2775607.png)

![1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B2775614.png)

![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2775616.png)